molecular formula C22H18ClN3 B2761192 N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 303149-81-7

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine

Cat. No.: B2761192
CAS No.: 303149-81-7
M. Wt: 359.86
InChI Key: BXLORPNSOJMBMB-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine is a chemical compound with the molecular formula C22H18ClN3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine typically involves the reaction of 2-aminobenzylamine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorophenyl)methyl]quinazolin-4-amine: Lacks the benzyl group, which may affect its biological activity.

    N-benzyl-2-[(4-methylphenyl)methyl]quinazolin-4-amine: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.

    N-benzyl-2-[(4-bromophenyl)methyl]quinazolin-4-amine: Contains a bromine atom instead of chlorine, which can influence its reactivity.

Uniqueness

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine is unique due to the presence of both benzyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties. These groups can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3/c23-18-12-10-16(11-13-18)14-21-25-20-9-5-4-8-19(20)22(26-21)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLORPNSOJMBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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